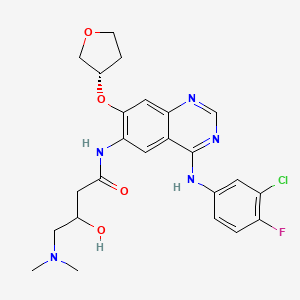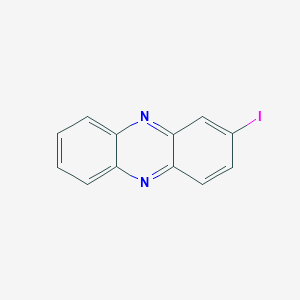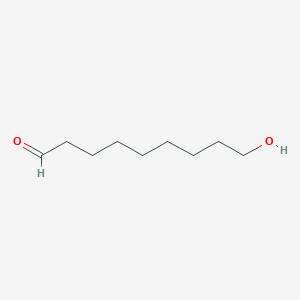
Afatinib Impurity AFT-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afatinib Impurity AFT-8 is a chemical compound that is an impurity of its parent compound, Afatinib. Afatinib is an aminocrotonylamino-substituted quinazoline derivative used for treating cancer and diseases of the respiratory tract, lungs, gastrointestinal tract, bile duct, and gallbladder . This compound is specifically identified as N-[4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)-3-hydroxybutenamide .
Vorbereitungsmethoden
The synthesis of Afatinib Impurity AFT-8 involves several steps, including cyclization, nitration, substitution, reduction, condensation, and salification . The synthetic route typically starts with 4-fluoro-2-aminobenzoic acid and formamidine acetate . The process involves the following steps:
Cyclization: Formation of the quinazoline ring.
Nitration: Introduction of nitro groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Reduction: Conversion of nitro groups to amino groups.
Condensation: Formation of larger molecules from smaller ones.
Salification: Formation of salts to improve solubility and stability.
Industrial production methods focus on optimizing these steps to achieve high yield and purity. The process is designed to be scalable and robust, ensuring consistent quality and control of impurities .
Analyse Chemischer Reaktionen
Afatinib Impurity AFT-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
The major products formed from these reactions include various intermediates and by-products, which are carefully monitored and controlled during the synthesis process .
Wissenschaftliche Forschungsanwendungen
Afatinib Impurity AFT-8 has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with cellular targets.
Wirkmechanismus
Afatinib Impurity AFT-8, like its parent compound Afatinib, is believed to exert its effects by covalently binding to the kinase domains of epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . This binding results in irreversible inhibition of tyrosine kinase autophosphorylation, leading to reduced signal transduction and inhibition of tumor cell growth and proliferation . The molecular targets and pathways involved include the ErbB receptor family, which plays a crucial role in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Afatinib Impurity AFT-8 can be compared with other similar compounds, such as:
Afatinib N-Oxide: Another impurity of Afatinib with a similar structure but different functional groups.
Afatinib Hydroxy Impurity: Contains a hydroxyl group, making it more polar than AFT-8.
Afatinib Dimer Impurity: A dimeric form of Afatinib, which may have different biological activity and stability.
The uniqueness of this compound lies in its specific structure and the presence of the tetrahydrofuran-3-yl group, which may influence its chemical and biological properties .
Eigenschaften
Molekularformel |
C24H27ClFN5O4 |
|---|---|
Molekulargewicht |
504.0 g/mol |
IUPAC-Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide |
InChI |
InChI=1S/C24H27ClFN5O4/c1-31(2)11-15(32)8-23(33)30-21-9-17-20(10-22(21)35-16-5-6-34-12-16)27-13-28-24(17)29-14-3-4-19(26)18(25)7-14/h3-4,7,9-10,13,15-16,32H,5-6,8,11-12H2,1-2H3,(H,30,33)(H,27,28,29)/t15?,16-/m0/s1 |
InChI-Schlüssel |
IQINQKMQCQYKAD-LYKKTTPLSA-N |
Isomerische SMILES |
CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)O |
Kanonische SMILES |
CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)




![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene](/img/structure/B13426738.png)

![(Z)-N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide](/img/structure/B13426752.png)




